5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
79950-38-2 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-phenyl-1-azabicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C14H17NO/c16-13-7-9-14(8-4-10-15(13)11-14)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
InChI Key |
CGMZYFXPNUXCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)N(C1)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of 5 Phenyl 1 Azabicyclo 3.3.1 Nonan 2 One and Derivatives
Fundamental Principles of Azabicyclo[3.3.1]nonane Conformations
The conformational landscape of the azabicyclo[3.3.1]nonane skeleton is primarily dominated by three principal forms: the twin-chair, the chair-boat, and the twin-boat. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.
Chair-Chair, Boat-Chair, and Twin-Boat Conformational Preferences
The chair-chair (or twin-chair) conformation is often the most stable arrangement for the parent bicyclo[3.3.1]nonane, minimizing angle and torsional strain. However, in many 3-azabicyclo[3.3.1]nonane and 3,7-diazabicyclo[3.3.1]nonane derivatives, this conformation can be destabilized by steric interactions between substituents or lone pair-lone pair repulsion between nitrogen atoms. rsc.org For instance, N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane is found to favor a twin-chair conformation, albeit with some flattening at the nitrogen-containing end of the molecule. niscpr.res.in
The boat-chair conformation becomes a favorable alternative to alleviate these steric clashes. In this arrangement, one of the six-membered rings adopts a boat form while the other remains in a chair conformation. This is particularly common in derivatives with bulky substituents that would otherwise lead to significant 1,3-diaxial interactions in a chair-chair setup. rsc.org For example, 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes consistently adopt the boat-chair conformation to mitigate the severe steric repulsion between the aryl groups. rsc.org
The twin-boat conformation is generally the least stable due to increased torsional strain and unfavorable flagpole interactions. However, specific substitution patterns can shift the equilibrium towards this conformation. Molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicated that the boat-chair conformation is more stable than the twin-boat by 4.0 kJ mol⁻¹. rsc.org Conversely, the introduction of an endo methyl substituent at the 7-position was calculated to favor the twin-boat conformation by 5.2 kJ mol⁻¹. rsc.org
Influence of Bridgehead Nitrogen on Ring Conformation
The presence of a nitrogen atom at a bridgehead position, particularly when it is part of an amide (lactam), introduces profound conformational constraints. Amide bonds inherently favor a planar geometry to maximize resonance stabilization between the nitrogen lone pair and the carbonyl π-system. In a rigid bicyclic system like 1-azabicyclo[3.3.1]nonan-2-one, achieving perfect planarity is sterically impossible, leading to a strained, non-planar amide bond. nih.gov This forced distortion from planarity is a key characteristic of bridgehead lactams. rsc.org
The system attempts to minimize this strain by adopting a conformation that best accommodates the partially sp²-hybridized nitrogen. This often results in a distortion of the entire bicyclic framework. The degree of this distortion and the resulting conformational preference are influenced by the substituents on the rings. The inherent strain in the bridgehead amide makes these molecules highly interesting for studying the limits of amide planarity and its effect on chemical reactivity. nih.gov
Conformational Studies of 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one
The specific case of this compound has been elucidated through experimental techniques, revealing a distinct conformational preference driven by the interplay of the phenyl substituent and the bridgehead lactam.
Experimental Determination of Conformation via X-ray Diffraction and NMR Spectroscopy
The solid-state conformation of this compound has been unequivocally determined by single-crystal X-ray diffraction analysis. rsc.org The analysis confirmed that the molecule adopts a boat-chair conformation. rsc.orgresearchgate.net In this arrangement, the piperidone (lactam) ring exists in a boat form, while the carbocyclic ring bearing the phenyl group maintains a chair conformation. rsc.org
¹H NMR spectroscopy studies in solution are consistent with the solid-state structure. rsc.org The spectrum reveals a characteristic 'W' coupling pathway between one of the C(9) bridgehead protons and the equatorial protons at C(6) and C(8). This type of long-range coupling is geometrically dependent and provides strong evidence for the boat conformation of the lactam ring. rsc.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO |
| Space Group | Pca2₁ |
| a (Å) | 12.253(3) |
| b (Å) | 8.372(2) |
| c (Å) | 11.665(3) |
| Z | 4 |
| Final R | 0.050 |
Distortion from Planarity in Bridgehead Amides
A key structural feature of this compound, revealed by X-ray crystallography, is the significant deviation of the bridgehead amide from planarity. rsc.org The nitrogen atom, N(1), is displaced by 0.36 Å from the plane defined by the adjacent carbonyl carbon C(2) and the bridgehead carbons C(8) and C(9). rsc.orgresearchgate.net This pyramidalization of the nitrogen atom is a direct consequence of the geometric constraints imposed by the bicyclic system, which prevents the ideal orbital overlap required for a planar amide. This structural distortion is a hallmark of bridgehead lactams and significantly influences their chemical properties, leading to reactivity more akin to an amino-ketone than a conventional, planar amide. nih.gov A similar distortion was observed in the related compound 1-azabicyclo[3.3.1]nonane-2,6-dione, where the nitrogen atom was displaced by 0.37 Å from the amide plane. rsc.org
Factors Influencing Conformational Equilibrium
Substituent Effects on Ring Pucker
The conformation of the 1-azabicyclo[3.3.1]nonan-2-one ring system is a delicate balance of steric and electronic factors, and the introduction of substituents can tip this balance, leading to distinct conformational preferences. The parent compound, this compound, has been shown through X-ray crystal-structure analysis to adopt a boat-chair conformation. rsc.org This finding is supported by ¹H NMR spectroscopy, which reveals a W-coupling between one of the C(9) protons and the equatorial protons on C(6) and C(8), a characteristic feature of a boat conformation for the lactam ring. rsc.org
Molecular mechanics calculations performed on a closely related derivative, 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, indicate that the boat-chair conformation is more stable than the twin-boat conformation by 4.0 kJ mol⁻¹. rsc.org This suggests that for simple substituents at the 5-position, the boat-chair arrangement is the favored ground-state conformation.
In more complex systems, such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the twin-chair conformation is generally preferred. This arrangement allows the bulky aryl substituents at the C2 and C4 positions to occupy equatorial orientations, thereby minimizing steric strain. This preference for a twin-chair conformation with equatorial substituents holds true even with various substituents on the phenyl rings. chemijournal.com However, the presence of multiple bulky groups can introduce other conformational constraints. For instance, in 2,4-bis(4-fluorophenyl)-1,5-dimethyl-3-azabicyclo[3.3.1]nonan-9-one, while the bicyclic system maintains a twin-chair conformation, the steric hindrance imposed by the fluorophenyl groups prevents the formation of expected intramolecular hydrogen bonds. nih.gov
Furthermore, the introduction of an N-nitroso group in 2,4-diaryl-3-azabicyclo[3.3.1]nonanes leads to significant steric strain. The pseudoallylic A(1,3) strain between the N-nitroso group and the equatorial aryl substituents results in a nonplanar nitrosamino moiety, demonstrating how substituent effects can extend beyond the ring pucker to influence the geometry of functional groups attached to the bicyclic core. acs.org
| Compound | Substituent(s) | Preferred Conformation | Energy Difference (kJ mol⁻¹) | Method of Determination |
|---|---|---|---|---|
| This compound | 5-Phenyl | Boat-Chair | - | X-ray Crystallography, ¹H NMR rsc.orgrsc.org |
| 5-Methyl-1-azabicyclo[3.3.1]nonan-2-one | 5-Methyl | Boat-Chair | 4.0 (more stable than twin-boat) | Molecular Mechanics rsc.org |
| 7-endo-Methyl-1-azabicyclo[3.3.1]nonan-2-one | 7-endo-Methyl | Twin-Boat | 5.2 (more stable than boat-chair) | Molecular Mechanics rsc.org |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | 2,4-Diaryl (equatorial) | Twin-Chair | - | NMR Spectroscopy chemijournal.com |
Intramolecular Interactions and Strain Analysis
The unique geometry of the 1-azabicyclo[3.3.1]nonan-2-one skeleton gives rise to a variety of intramolecular interactions and inherent strain, which are fundamental to understanding its chemical behavior. A key feature of this compound is the significant distortion of the bridgehead amide. X-ray analysis reveals that the nitrogen atom (N1) is displaced by 0.36 Å from the plane formed by the adjacent carbonyl carbon (C2) and the bridgehead carbons (C8 and C9). rsc.org This deviation from planarity is a direct consequence of the geometric constraints of the bicyclic system and indicates a high degree of strain at the bridgehead. This strain influences the chemical properties of the lactam, making it more susceptible to reactions that are not typical for planar amides.
In the broader context of the bicyclo[3.3.1]nonane system, a double chair conformation can lead to significant transannular interactions, particularly crowding between the hydrogens at the C3 and C7 positions. oregonstate.edu While this compound adopts a boat-chair conformation, the potential for such steric interactions in related conformations and derivatives is a critical aspect of their strain analysis.
NMR studies on [3.3.1]azabicycles have identified a through-space deshielding effect known as steric compression. This phenomenon is attributed to the repulsive intramolecular force between the lone pair of electrons on the nitrogen atom and the axial proton at the C7 position (7-Hₐ). This interaction leads to a significant downfield shift of the 7-Hₐ signal in the ¹H NMR spectrum, providing a clear indication of the close proximity of these atoms and the resulting intramolecular strain. acs.org
Intramolecular hydrogen bonding can also be a decisive factor in the conformational preference of certain derivatives. The formation of a hydrogen bond between a hydroxyl substituent and the bridgehead nitrogen's lone pair can lock the piperidine (B6355638) ring into a boat conformation, overriding the typical preference for a chair form. chemijournal.com Conversely, as previously mentioned, steric hindrance from bulky substituents can prevent the formation of otherwise expected intramolecular hydrogen bonds. nih.gov
| Interaction/Strain Factor | Compound/System | Description | Method of Observation |
|---|---|---|---|
| Bridgehead Amide Distortion | This compound | N1 is displaced by 0.36 Å from the C2, C8, C9 plane. | X-ray Crystallography rsc.org |
| Steric Compression | [3.3.1]azabicycles | Deshielding of 7-Hₐ due to repulsion with the nitrogen lone pair. | ¹H NMR Spectroscopy acs.org |
| Weak Stabilizing Forces | 3-Azabicyclo[3.3.1]nonanone derivatives | C-H···O, N-H···π, and C-H···π interactions are preferred over strong N-H···O hydrogen bonds. | X-ray Crystallography researchgate.net |
| Intramolecular Hydrogen Bonding | Hydroxy-substituted 3-azabicyclo[3.3.1]nonan-9-ones | Can favor a boat conformation of the piperidine ring. | NMR Spectroscopy chemijournal.com |
| Steric Hindrance Preventing H-Bonding | 2,4-bis(4-fluorophenyl)-1,5-dimethyl-3-azabicyclo[3.3.1]nonan-9-one | Bulky fluorophenyl groups prevent the formation of expected intramolecular hydrogen bonds. | X-ray Crystallography nih.gov |
Chemical Reactivity and Derivatization of the 5 Phenyl 1 Azabicyclo 3.3.1 Nonan 2 One Scaffold
Reactivity of the Lactam Carbonyl Group
The reactivity of the lactam carbonyl in the 1-azabicyclo[3.3.1]nonan-2-one system is significantly altered from that of a standard, planar amide. This is primarily due to the twisted nature of the bridgehead lactam, which reduces the resonance stabilization between the nitrogen lone pair and the carbonyl group. This lack of delocalization increases the keto-amine character of the moiety, making the carbonyl carbon more electrophilic.
The enhanced electrophilicity of the carbonyl carbon in bridgehead lactams makes them more susceptible to nucleophilic attack and subsequent ring-opening reactions. While specific studies on the 5-phenyl derivative are limited, the general reactivity of related scaffolds provides significant insight. For instance, N-Boc protected lactams have been shown to undergo smooth ring-opening reactions with organometallic reagents. In one example, a related pyrrolidin-2-one derivative was treated with phenyl magnesium bromide, a strong nucleophile, resulting in the efficient opening of the lactam ring to yield a trisubstituted allene (B1206475) in 78% yield. d-nb.info This type of reaction highlights the susceptibility of the strained lactam carbonyl to nucleophilic addition, a characteristic that is expected to be present in the 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one system.
The rigid, chiral scaffold of azabicyclo[3.3.1]nonan-2-one derivatives has been effectively utilized as a structural backbone in chiral catalysts and templates to induce enantioselectivity in various reactions. acs.orgresearchgate.netresearcher.life The lactam group often serves as a crucial binding site for substrates through hydrogen bonding.
In photochemical and radical reactions, chiral templates based on a 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one skeleton have been used to achieve high enantioselectivity. acs.orgresearchgate.net These templates operate by forming a complex with the substrate, where the rigid bicyclic framework shields one face of the reactant, directing the chemical transformation to the other face. For example, in the intramolecular [2+2] photocycloaddition of 4-allyloxyquinolone, the use of a chiral 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one template led to high enantiomeric excess (ee). researchgate.net
Similarly, chiral catalysts incorporating the azabicyclo[3.3.1]nonan-2-one backbone have been designed for enantioselective hydrogen atom transfer (HAT) reactions. nih.gov These catalysts recognize one enantiomer of a racemic lactam substrate through a two-point hydrogen bonding interaction, leading to a kinetic resolution where the unreactive enantiomer is isolated in high enantiomeric purity. nih.gov The predictable conformation and steric bulk of the this compound scaffold make it a promising candidate for similar applications in asymmetric synthesis.
| Reaction Type | Catalyst/Template Backbone | Substrate Type | Enantioselectivity (% ee) |
| Photochemical Deracemization | Chiral Thioxanthone with azabicyclo[3.3.1]nonane core | Allenes | 86-98% d-nb.info |
| Kinetic Resolution (HAT) | Chiral Benzophenone with azabicyclo[3.3.1]nonan-2-one backbone | Heterocyclic Lactams | 90-99% nih.gov |
| Radical Cyclization | Chiral 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one | 3-(ω-Iodoalkylidene)-piperidin-2-ones | up to 59% researchgate.net |
| [2+2] Photocycloaddition | Chiral 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one | 4-Allyloxyquinolone | up to 72% researchgate.net |
Transformations at the Nitrogen Bridgehead
The geometry at the bridgehead nitrogen atom in azabicyclic systems is a key determinant of their chemical properties, including the barrier to nitrogen inversion and the site of protonation.
Nitrogen inversion is a process where a pyramidal nitrogen atom and its three substituents pass through a planar transition state. In bridged nitrogen heterocycles, the energy barrier to this inversion can be unusually high. Studies on various azabicyclic systems have shown that the inversion barriers increase as the size of the carbon bridges decreases. rsc.orgnih.gov This phenomenon, sometimes referred to as the bicyclic effect, is attributed to the increased angle strain in the planar transition state for smaller ring systems. nih.gov
For N-bridged bicyclic amines, the height of the inversion barrier is primarily determined by the geometry of the Cα-N-Cα fragment. nih.gov In the 1-azabicyclo[3.3.1]nonane system, the rings are relatively flexible compared to smaller systems like the [2.2.1]heptane series, leading to a lower, but still significant, barrier to inversion. The specific barrier for this compound has not been reported, but it is expected to follow these established trends.
| Azabicyclic System | Inversion Barrier (kcal/mol) | Method |
| 2-Azabicyclo[2.2.1]hept-5-ene (N-Chloro derivative) | ~14.8 | 1H NMR rsc.org |
| Tropane (8-Methyl-8-azabicyclo[3.2.1]octane) | Varies with conditions | DNMR nih.gov |
One of the most notable features of twisted bridgehead lactams is their unusual protonation behavior. While typical, planar amides overwhelmingly protonate on the oxygen atom due to resonance stabilization of the resulting cation, highly distorted lactams favor protonation at the nitrogen atom.
The 1-azabicyclo[3.3.1]nonan-2-one system represents a fascinating "crossover" case. acs.org Computational studies predict that N-protonation is only slightly favored over O-protonation in the gas phase by less than 2.0 kcal/mol. researchgate.net Experimental studies using ¹H and ¹³C NMR, as well as ultraviolet (UV) spectroscopy, on the parent lactam in sulfuric acid confirm that protonation occurs predominantly at the nitrogen. acs.org However, variable-temperature ¹³C NMR studies also suggest a dynamic equilibrium between the major N-protonated tautomer and the minor O-protonated tautomer. researchgate.net X-ray crystallographic data of a phenyl analogue of 1-azabicyclo[3.3.1]nonan-2-one show significant pyramidalization at the nitrogen (χN = 48.8°) and a substantial twist angle (τ = 20.8°), confirming the geometric distortion that leads to this reactivity. nih.gov This propensity for N-protonation can be harnessed to activate the amide bond for further chemical transformations. nih.gov
| Property | 1-Azabicyclo[2.2.2]octan-2-one (parent) | 1-Azabicyclo[3.3.1]nonan-2-one (parent) | Planar Amide (model) |
| Favored Protonation Site | Nitrogen (heavily favored) researchgate.net | Nitrogen (slightly favored) acs.orgresearchgate.net | Oxygen (heavily favored) researchgate.net |
| Calculated N- vs O-Protonation Energy Difference | N favored by ~24 kcal/mol acs.org | N favored by ~1.9 kcal/mol acs.org | O favored |
| (CO)-N Bond Length (Å) | 1.433 (calculated) acs.org | 1.386 (calculated) acs.org | ~1.33 |
| Resonance Energy (kcal/mol) | ~0.9 (calculated) acs.org | ~11.8 (calculated) acs.org | ~20 |
Functionalization of the Bicyclic System
The this compound scaffold can be functionalized through various synthetic strategies to create a diverse range of derivatives. These modifications can be targeted at the phenyl ring, the bridgehead positions, or other carbons on the bicyclic framework.
A variety of methods have been developed for the construction and functionalization of the bicyclo[3.3.1]nonane core. rsc.orgucl.ac.uk These include:
Annulation Reactions: Tandem Michael-Aldol reactions of cyclohexanone (B45756) derivatives with α,β-unsaturated aldehydes or ketones are a common method to construct the bicyclo[3.3.1]nonane skeleton, which can incorporate functionality from the starting materials. rsc.orgrsc.org
Oxidative Functionalization: Direct oxidation of C-H bonds on the bicyclo[3.3.1]nonane core can introduce carbonyl or carbinol moieties. Reagents such as ruthenium(VIII) oxide (RuO₄) have been used to selectively oxidize methylene (B1212753) groups on the framework. mathnet.ru
Cyclization Reactions: Intramolecular cyclizations are key to forming the bicyclic system. For instance, a diastereoselective single-step cyclization has been used to access the core of the natural product garsubellin A, which features a bicyclo[3.3.1]nonane structure. nih.gov
Modifications of Existing Scaffolds: For the title compound, functionalization could involve electrophilic aromatic substitution on the C5-phenyl group or reactions at the α-carbons to the carbonyl group. Additionally, N-substituted derivatives can be prepared, as demonstrated in the synthesis of 9-azabicyclo[3.3.1]nonane analogs where various substituents are introduced on the nitrogen atom. nih.gov
These synthetic approaches provide access to a wide array of functionalized bicyclo[3.3.1]nonane derivatives, making the this compound scaffold a versatile building block for medicinal chemistry and materials science. rsc.orgenamine.netresearchgate.net
Alkylation and Arylation Strategies
While specific literature on the alkylation and arylation of this compound is limited, strategies developed for related azabicyclo[3.3.1]nonane isomers provide insight into potential synthetic routes. For instance, bridgehead arylation has been successfully achieved in the 3-azabicyclo[3.3.1]nonane system. This was demonstrated in the synthesis of advanced intermediates for C-20 diterpene alkaloids, where a silver(I)-promoted intramolecular Friedel-Crafts reaction of a 5-bromo-3-azabicyclo[3.3.1]nonane derivative was used to form a key carbon-carbon bond at the bridgehead position. acs.org Such metal-promoted reactions could conceivably be adapted to introduce aryl groups at the C5 position of the 1-azabicyclo[3.3.1]nonan-2-one skeleton, provided a suitable leaving group is present.
Alkylation strategies often target positions alpha to carbonyl groups or the nitrogen atom. For related 9-azabicyclo[3.3.1]nonane derivatives, standard N-alkylation and N-acetylation methods are well-established. google.com For the 1-azabicyclo[3.3.1]nonan-2-one scaffold, the bridgehead nitrogen is part of the lactam and is thus less nucleophilic. However, deprotonation of the carbon atoms alpha to the carbonyl (C3) could provide a nucleophilic center for the introduction of alkyl or aryl substituents.
| Scaffold | Reaction Type | Reagents | Key Feature | Reference |
|---|---|---|---|---|
| 3-Azabicyclo[3.3.1]nonane | Intramolecular Bridgehead Arylation | Silver(I) salts | Forms C-C bond at bridgehead position. | acs.org |
| 9-Azabicyclo[3.3.1]nonane | N-Alkylation / N-Acetylation | Standard alkylating/acylating agents | Functionalization of the nitrogen atom. | google.com |
| 2-Azabicyclo[3.3.1]nonane | 1-Alkylation | Not specified | Facile entry to 1-alkylated morphans. | acs.org |
Derivatization of the Phenyl Moiety
The phenyl group at the C5 position serves as a handle for extensive derivatization using classic electrophilic aromatic substitution reactions. This allows for the modulation of the compound's steric and electronic properties. Potential transformations include:
Nitration: Introduction of one or more nitro groups onto the phenyl ring using standard conditions (e.g., HNO₃/H₂SO₄). The nitro groups can be subsequently reduced to amines, providing a point for further functionalization.
Halogenation: Reactions with elemental halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst can install halogen atoms on the ring, which can then be used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds.
Friedel-Crafts Alkylation/Acylation: The addition of alkyl or acyl groups to the phenyl ring can be achieved using alkyl halides or acyl chlorides with a Lewis acid catalyst, further increasing molecular complexity.
The directing effects of the bicyclic scaffold as a substituent on the aromatic ring would influence the regioselectivity of these substitution reactions.
Introduction of Diverse Functional Groups
The synthesis of highly functionalized azabicyclo[3.3.1]nonanes has been achieved through various methodologies, demonstrating the scaffold's tolerance to a range of functional groups. An enantioselective synthesis of 1-azabicyclo[3.3.1]nonanes has been developed based on an organocatalytic Michael addition of N-protected piperidine (B6355638) ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. rsc.org This sequence successfully introduces nitro, ester, and hydroxyl groups, yielding highly substituted products with excellent stereocontrol. rsc.org
Furthermore, nucleophilic substitution reactions on halogenated bicyclic scaffolds offer a direct route for introducing new functionalities. For example, studies on 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, a related bridged system, have shown that the chloride atoms can be efficiently displaced by nucleophiles like azides and cyanides. mdpi.com The resulting azido-derivatives can undergo 1,3-dipolar cycloaddition reactions, providing access to heterocyclic-fused bicyclononanes. mdpi.com These strategies highlight the potential for introducing a wide variety of polar and reactive functional groups onto the 1-azabicyclo[3.3.1]nonan-2-one core.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions that form and modify the this compound scaffold is crucial for controlling reaction outcomes and designing new synthetic pathways. Both radical and catalytic processes have been shown to be effective.
Radical Initiation Mechanisms
Radical cyclization reactions have proven to be a powerful method for constructing the azabicyclo[3.3.1]nonane skeleton. A key example is found in the total synthesis of the alkaloid (±)-Eucophylline, where the bicyclic lactam core was assembled via a free-radical three-component olefin carbo-oximation. nih.govacs.org This type of reaction typically involves the generation of a radical species that adds intramolecularly to an alkene, followed by a termination step.
Another approach involves the intramolecular addition of a carbamoyldichloromethyl radical onto an alkene to synthesize a 2-azabicyclo[3.3.1]nonan-3-one. semanticscholar.org This demonstrates that radical cyclization can be used to form the six-membered piperidine ring of the bicyclic system. Additionally, samarium(II) iodide (SmI₂)-mediated radical cyclization has been effective in constructing an indole-fused azabicyclo[3.3.1]nonane framework, showcasing the utility of single-electron transfer reagents in initiating these complex cyclizations. rsc.org
| Reaction Type | Initiator/Mediator | Key Mechanistic Step | Scaffold Formed | Reference |
|---|---|---|---|---|
| Three-component olefin carbo-oximation | Free-radical initiator | Intermolecular radical addition followed by intramolecular cyclization | Azabicyclo[3.3.1]nonan-2-one | nih.govacs.org |
| Carbamoyl radical cyclization | Not specified | Intramolecular addition of a carbamoyldichloromethyl radical | 2-Azabicyclo[3.3.1]nonan-3-one | semanticscholar.org |
| Ketyl-olefin cyclization | Samarium(II) iodide (SmI₂) | Single-electron transfer to form a ketyl radical which then cyclizes | Indole-fused azabicyclo[3.3.1]nonane | rsc.org |
| Cyclopropane ring opening | Mn(acac)₃ | Mn(III) promotes ring opening to form a reactive radical intermediate | 2-Azabicyclo[3.3.1]non-2-en-1-ol | rsc.org |
Catalytic Reaction Mechanisms
Catalytic methods, particularly those employing organocatalysis, offer elegant and efficient routes to bicyclo[3.3.1]nonane systems with high stereocontrol. For the related 3-oxabicyclo[3.3.1]nonan-2-one system, a highly stereoselective synthesis was achieved through a domino Michael-hemiacetalization-Michael reaction catalyzed by modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives and amino acids. nih.gov
This principle has been extended to the synthesis of the 1-azabicyclo[3.3.1]nonane core itself. A highly stereoselective synthesis of functionalized 1-isomorphans proceeds via an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction, which constitutes a formal [3+3] cycloaddition. rsc.org These cascade reactions, catalyzed by small organic molecules, allow for the rapid assembly of complex bicyclic structures from relatively simple acyclic precursors. rsc.org Transition metal catalysis is also relevant, with manganese(III) acetate (B1210297) and rhenium carbonyl complexes being used to catalyze intramolecular condensation and cyclization reactions that form the bicyclo[3.3.1]nonane core. rsc.org
Theoretical and Computational Investigations of 5 Phenyl 1 Azabicyclo 3.3.1 Nonan 2 One
Molecular Mechanics Calculations in Conformational Analysis
The conformational landscape of the 1-azabicyclo[3.3.1]nonan-2-one system, including the 5-phenyl substituted derivative, has been a subject of significant interest to understand its stability and reactivity. Molecular mechanics calculations are a key tool in this analysis, providing insights into the relative energies of different conformations.
For the parent 1-azabicyclo[3.3.1]nonane framework, three primary conformations are typically considered: the twin-chair (CC), the boat-chair (BC), and the twin-boat (BB). nih.gov However, steric interactions often destabilize the twin-boat form, making it less likely to be observed. nih.gov In the case of substituted derivatives, the interplay of steric and electronic factors determines the most stable arrangement.
Molecular-mechanics calculations performed on a related compound, 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, indicated that the boat-chair conformation is more stable than the twin-boat conformation by 4.0 kJ mol⁻¹. rsc.org This preference is influenced by substituents; for instance, an endo methyl group at the C7 position can reverse this stability, favoring the twin-boat conformation by 5.2 kJ mol⁻¹. rsc.org
The bridgehead amide in this boat-chair structure is significantly distorted from planarity. X-ray data shows that the nitrogen atom, N(1), is displaced by 0.36 Å from the plane formed by atoms C(2), C(8), and C(9). rsc.org This non-planar geometry is a critical feature influencing the compound's electronic properties and reactivity.
Table 1: Crystallographic Data for 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one rsc.org
| Parameter | Value |
|---|---|
| Formula | C₁₄H₁₇NO |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a | 12.253(3) Å |
| b | 8.372(2) Å |
| c | 11.665(3) Å |
| Z | 4 |
| Final R-factor | 0.050 for 1023 reflections |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. For bicyclic systems like this compound, DFT calculations provide valuable information about molecular orbitals, charge distribution, and potential reactivity sites. nih.gov Studies on analogous 3-azabicyclo[3.3.1]nonane derivatives demonstrate the utility of DFT at the B3LYP/6-311G(d,p) level for optimizing molecular geometry and calculating electronic properties. nih.govsemanticscholar.org
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. In a related diazabicyclo[3.3.1]nonan-9-one, the electron density in the HOMO is concentrated on the amidic carbonyl group and the bicyclic system, while the LUMO density is delocalized over the bicyclic rings and phenyl groups. iucr.org The calculated HOMO and LUMO energies for this analogue were -6.361 eV and -0.1056 eV, respectively, yielding an energy gap of 5.305 eV. iucr.org
Furthermore, Molecular Electrostatic Potential (MEPS) maps, generated from DFT calculations, visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For instance, red regions on a MEPS map indicate electron-rich areas with a partial negative charge, such as over a carbonyl oxygen, which are susceptible to electrophilic attack. iucr.org Conversely, blue regions indicate electron-deficient areas prone to nucleophilic attack. iucr.org
The reactivity of bicyclic lactams like this compound is profoundly influenced by the geometric distortion of the amide bond. nih.gov Unlike planar amides, the constrained bicyclic framework forces the amide bond to twist and pyramidalize. These distortions are quantified by the Winkler-Dunitz parameters: the twist angle (τ) and the nitrogen pyramidalization (χN). semanticscholar.org
The 1-azabicyclo[3.3.1]nonan-2-one system serves as a model for medium-bridged twisted lactams. nih.gov The degree of distortion from planarity reduces the resonance stabilization of the amide bond, which is typically around 18–20 kcal/mol for a fully delocalized system like N-methyl-2-pyrrolidinone. mdpi.com The 1-azabicyclo[3.3.1]nonan-2-one system retains only about 50–60% of this full resonance stabilization due to its twisted nature. mdpi.com This loss of resonance makes the lactam more like an "amino-ketone," increasing its reactivity. nih.gov
A more accurate predictor of the energetic and structural properties of non-planar amides is the additive Winkler-Dunitz distortion parameter, defined as the sum of the twist and nitrogen pyramidalization angles (Στ + χN). nsf.gov There is a strong linear correlation between this parameter and the protonation affinity (PA) of the amide. nsf.gov As the distortion (Στ + χN) increases, the amide becomes more basic, and the site of protonation can switch from the oxygen to the nitrogen atom. semanticscholar.org While highly twisted systems like Tröger's base derivatives exist, the 1-azabicyclo[3.3.1]nonan-2-one derivatives are noted as being particularly effective in probing N-protonation behavior. nsf.gov
Table 2: Representative Winkler-Dunitz Parameters for a 1-Azabicyclo[3.3.1]nonane-2,6-dione nih.gov
| Parameter | Value |
|---|---|
| Twist Angle (τ) | 16.3° |
| Nitrogen Pyramidalization (χN) | 49.1° |
| Carbon Pyramidalization (χC) | 5.8° |
| N–C(O) Bond Length | 1.377 Å |
| C=O Bond Length | 1.217 Å |
Simulation of Reaction Pathways and Mechanistic Insights
Computational chemistry provides essential tools for simulating reaction pathways and elucidating reaction mechanisms, complementing experimental findings. The synthesis of the 1-azabicyclo[3.3.1]nonan-2-one core, for example, can be challenging due to the strain associated with the distorted amide bond. nih.gov The first synthesis was reported in 1949 via an intramolecular condensation of a cyano diester. nih.gov Later improvements involved using a gem-dialkyl effect to facilitate cyclization or employing reagents like Bu₂SnO to promote difficult lactamizations. nih.gov
For related azabicyclic systems, computational studies have been used to investigate mechanistic pathways. For instance, in the formation of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one, theoretical analysis can help distinguish between a Mannich reaction pathway and a Michael addition pathway. benthamscience.com By calculating the energies of intermediates and transition states for each proposed route, the most favorable pathway can be identified.
The reactivity of the bicyclic lactam itself can also be modeled. The increased "amino-ketone" character due to amide bond distortion suggests unique reactivity. nih.gov Simulations can explore reactions such as N-protonation, σ N–C bond cleavage, and susceptibility to nucleophilic attack at the carbonyl carbon. nih.govsemanticscholar.org For example, computational models can predict the activation energy for σ N–C bond activation via Pd-catalyzed hydrogenation, a reaction demonstrated in N-alkylated bridged lactams. semanticscholar.org These simulations offer mechanistic insights that are difficult to obtain through experimental means alone, guiding the design of new synthetic routes and the prediction of novel reactions.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which are then compared with experimental data to confirm molecular structures. For this compound and its analogues, DFT calculations are particularly useful for predicting NMR spectra.
As confirmed by ¹H NMR, the boat conformation of the lactam ring in this compound gives rise to a characteristic W-coupling between a C(9) proton and equatorial protons at C(6) and C(8). rsc.org Quantum chemical calculations can predict NMR chemical shifts (δ) and coupling constants (J) with high accuracy. For similar N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives, DFT calculations have been employed to assign complex ¹H and ¹³C NMR spectra. nih.govsemanticscholar.org For instance, calculated chemical shifts helped assign the signals for benzylic protons (H-2/H-4) and bridgehead protons (H-1/H-5). semanticscholar.org
In addition to NMR, infrared (IR) spectroscopy is sensitive to the structure of the amide bond. The C=O stretching frequency in bridged lactams is a key indicator of strain and non-planarity. While a typical amide C=O stretch appears around 1650 cm⁻¹, the distortion in bicyclic systems often shifts this frequency. For a highly strained benzo-1-aza-2-adamantanone, the C=O stretch is observed at a higher frequency of 1728 cm⁻¹, consistent with its strained structure. nih.gov Computational models can calculate vibrational frequencies, aiding in the interpretation of experimental IR spectra and correlating the C=O frequency with the degree of amide bond distortion.
Finally, computational methods can be used in conjunction with chiroptical spectroscopy, such as circular dichroism (CD), to determine the absolute configuration of chiral bicyclic molecules, a task that can be challenging through other means. researchgate.net
Advanced Spectroscopic Characterization Techniques in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
¹H NMR for Proton Environment and Coupling Constants
Table 1: Representative ¹H NMR Data for a Related Azabicyclo[3.3.1]nonane System
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2a, H-4a | 4.39 | d | 2.40 |
| H-1, H-5 | 2.47 | br s | - |
| H-7a | 2.89 | m | - |
| H-6e, H-8e | 1.90-1.93 | dd | 5.86, 1.46 |
| NH | 1.87 | br s | - |
| H-6a, H-8a | 1.64-1.74 | m | - |
| H-7e | 1.38 | quin | - |
| Aryl-H | 7.30-7.54 | m | - |
| Data derived from 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one for illustrative purposes. |
¹³C NMR for Carbon Backbone Analysis
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aliphatic, aromatic, carbonyl).
Specific ¹³C NMR data for 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one is not detailed in the available literature. However, analysis of related 1-azabicyclo[3.3.1]nonan-2-one and other azabicyclononane derivatives provides a basis for understanding the carbon backbone of this molecule. nih.gov The spectrum would be expected to show distinct signals for the carbonyl carbon (C-2), the quaternary bridgehead carbon bearing the phenyl group (C-5), the nitrogen-adjacent bridgehead carbon (C-1), and the various methylene (B1212753) carbons of the bicyclic rings, as well as the signals for the phenyl group carbons. Studies on the parent compound, 1-azabicyclo[3.3.1]nonan-2-one, after protonation have shown significant shifts in the carbon signals, highlighting the sensitivity of the carbon backbone to electronic changes at the bridgehead nitrogen. nih.gov
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift Range (δ, ppm) |
| C=O (C-2) | 170-180 |
| Phenyl C (ipso) | 140-150 |
| Phenyl C (ortho, meta, para) | 125-130 |
| Bridgehead C (C-1, C-5) | 50-70 |
| Aliphatic CH₂ (C-3, C-4, C-6, C-7, C-8, C-9) | 20-40 |
| Ranges are estimations based on general values for similar structural motifs. |
¹⁵N NMR for Nitrogen Environment and Inversion Barriers
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for directly probing the electronic environment of nitrogen atoms. For this compound, the bridgehead nitrogen atom is of particular interest. Its location within the strained bicyclic lactam system significantly affects its chemical properties.
While specific ¹⁵N NMR data for this compound has not been reported, extensive studies on the parent 1-azabicyclo[3.3.1]nonan-2-one system provide crucial insights. nih.gov Unlike typical planar amides which preferentially protonate on the oxygen atom, highly distorted bridgehead lactams like this one are predicted to favor protonation on the nitrogen atom. nih.gov This is because the bicyclic structure forces the nitrogen atom into a more pyramidal geometry, reducing the resonance delocalization of its lone pair onto the adjacent carbonyl group. This increased availability of the lone pair on the nitrogen makes it more basic. Computational and experimental studies on the parent lactam confirm that it exists at a "crossover boundary," where N- and O-protonation are nearly equienergetic, with a slight preference for N-protonation. nih.gov ¹⁵N NMR would be the ideal technique to directly observe and quantify this behavior, as the nitrogen chemical shift is highly sensitive to changes in hybridization and protonation state.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of complex ¹H and ¹³C NMR spectra and for providing definitive proof of molecular structure and conformation. For a molecule like this compound, several 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal which protons are spin-spin coupled, allowing for the mapping of the proton connectivity throughout the bicyclic rings. It would confirm the relationships between protons on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a straightforward method for assigning the signals of all protonated carbons in the ¹³C NMR spectrum.
While specific 2D NMR studies on this compound are not documented in the reviewed literature, these techniques have been extensively applied to confirm the structures of many related 3-azabicyclo[3.3.1]nonane derivatives. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise arrangement of atoms in a single crystal.
Elucidation of Crystal and Molecular Structures
The solid-state structure of this compound has been successfully determined by X-ray crystal-structure analysis. rsc.org This analysis confirmed that the molecule adopts a boat-chair conformation , where the lactam-containing ring is in a boat form and the phenyl-substituted carbocyclic ring is in a chair form. rsc.org
A key finding from the crystallographic study is the significant distortion of the bridgehead amide group from planarity. The nitrogen atom, N(1), is displaced by 0.36 Å from the plane defined by the atoms C(2), C(8), and C(9). rsc.org This pyramidalization of the nitrogen atom is a direct consequence of the geometric constraints imposed by the bicyclic framework and is consistent with the chemical properties discussed in the ¹⁵N NMR section.
The crystal structure also revealed an interesting case of enantiomeric disorder. On average, each molecular site within the crystal lattice is occupied by a mixture of configurations, with approximately 80% of one enantiomer and 20% of its mirror image. rsc.org The refinement of the crystallographic data converged at an R-factor of 0.050 for 1,023 observed reflections. rsc.org
Table 3: Crystallographic Data for this compound rsc.org
| Parameter | Value |
| Formula | C₁₄H₁₇NO |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 12.253(3) |
| b (Å) | 8.372(2) |
| c (Å) | 11.665(3) |
| Z | 4 |
| R-factor | 0.050 |
Analysis of Bond Lengths, Angles, and Dihedral Angles
X-ray crystal structure analysis has revealed that this compound adopts a boat-chair conformation. rsc.org A notable feature of its structure is the significant distortion of the bridgehead amide bond from planarity. The nitrogen atom, N(1), is displaced by 0.36 Å from the plane formed by atoms C(2), C(8), and C(9). rsc.org This deviation from the typical planar arrangement of amides is a consequence of the rigid bicyclic framework and has significant implications for the compound's chemical reactivity.
While the specific bond lengths and angles for this compound are detailed in specialized crystallographic databases, the table below presents typical bond lengths for related azabicyclo[3.3.1]nonane structures to provide context.
Interactive Table: Representative Bond Lengths and Angles for Azabicyclo[3.3.1]nonane Systems
| Bond/Angle | Typical Value (Å or °) | Description |
| C-N (amide) | ~1.37 | Amide bond within the lactam ring |
| C=O (amide) | ~1.22 | Carbonyl bond of the lactam |
| C-C (aliphatic) | 1.52 - 1.57 | Single bonds within the bicyclic frame |
| C-N-C (angle) | ~112 | Angle around the bridgehead nitrogen |
| O=C-N (angle) | ~120 | Angle within the amide functional group |
| Dihedral Angles | Varies | Defines the boat-chair conformation |
Note: These are generalized values. Specific values for this compound would be determined by its unique crystal structure.
Examination of Enantiomeric Disorder in Crystals
The crystal structure of this compound presents a clear example of enantiomeric disorder. rsc.org This phenomenon occurs when both enantiomers of a chiral molecule co-crystallize in the same crystal lattice. In this specific case, each molecular site within the crystal is occupied, on average, by a ratio of 0.8 of one enantiomeric configuration and 0.2 of its mirror-image molecule. rsc.org This disordered arrangement is an important characteristic of the solid-state form of this compound.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Carbonyl Stretching Frequencies in Lactams
The most prominent feature in the IR spectrum of a lactam is the carbonyl (C=O) stretching vibration. For 1-azabicyclo[3.3.1]nonan-2-ones, this absorption is typically observed around 1680 cm⁻¹. The exact frequency is sensitive to the geometric strain and electronic environment of the amide bond. The bicyclic structure of this compound imposes significant strain, which influences this frequency. In related, less-strained, six-membered lactams, the carbonyl stretch is typically found near 1670 cm⁻¹. The presence of the phenyl group, which can engage in conjugation with the carbonyl group, may slightly lower the observed frequency.
Isotope-Edited FTIR Difference Spectroscopy
Isotope-edited Fourier Transform Infrared (FTIR) difference spectroscopy is a sophisticated technique used to probe the local environment of specific functional groups. While there is no specific literature applying this technique to this compound, its application can be described theoretically.
Mass Spectrometry and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
For this compound (Molecular Weight: 215.29 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 215. The fragmentation pattern would likely be dominated by the inherent structural features of the bicyclo[3.3.1]nonane skeleton. Studies on similar 3,7-diazabicyclo[3.3.1]nonan-9-ones reveal that a primary fragmentation pathway involves the cleavage of the C(1)-C(2) bond.
A plausible fragmentation pathway for this compound could involve:
Initial C-C bond cleavage: Rupture of the bond between a bridgehead carbon and an adjacent carbon in the lactam ring.
Elimination of neutral molecules: Subsequent loss of small, stable neutral molecules like ethylene (B1197577) (C₂H₄) or carbon monoxide (CO).
Formation of characteristic ions: Generation of stable fragment ions, such as those containing the phenyl group (e.g., tropylium (B1234903) ion at m/z 91) or fragments of the bicyclic amine structure.
Interactive Table: Plausible Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 215 | [M]⁺˙ | Molecular ion |
| 187 | [M - CO]⁺˙ | Loss of carbon monoxide from the lactam |
| 117 | [C₉H₁₁]⁺ | Fragment containing the phenyl group and adjacent carbons |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl (B1604629) moiety |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: This table represents a theoretical fragmentation pattern based on the analysis of related structures.
Advanced Applications in Chemical Research Involving the 5 Phenyl 1 Azabicyclo 3.3.1 Nonan 2 One Scaffold
Role as a Scaffold in Complex Molecule Synthesis
The inherent structural features of the 1-azabicyclo[3.3.1]nonane skeleton, including its conformational rigidity and the presence of a bridgehead nitrogen atom, make it an attractive starting point for the synthesis of more intricate molecular architectures. The phenyl substituent at the 5-position further adds a point of functionalization and steric influence.
The azabicyclo[3.3.1]nonane core is a key structural motif in a variety of natural alkaloids, including those from the Aconitum and Delphinium plant species. researchgate.net While direct application of 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one in the total synthesis of a natural product is not extensively documented, its structural similarity to key intermediates suggests its potential as a valuable building block. For instance, the broader 3-azabicyclo[3.3.1]nonanone pharmacophore is present in naturally occurring diterpenoid and norditerpenoid alkaloids. chemijournal.com
The synthesis of complex indole (B1671886) alkaloids often involves the construction of an indole-fused azabicyclo[3.3.1]nonane framework. rsc.orgresearchgate.net Methodologies developed for the synthesis of these intricate systems could potentially be adapted using this compound as a starting scaffold, offering a convergent approach to these biologically significant molecules. The homotropane alkaloid skeleton, another class of natural products, is based on the 9-azabicyclo[3.3.1]nonane ring system, for which synthetic strategies have been developed that could conceptually be applied to analogs derived from the 1-azabicyclo[3.3.1]nonane core. nih.gov
The reactivity of the lactam functionality and the potential for modifications on both the carbocyclic and heterocyclic rings of this compound make it a versatile precursor for the synthesis of other bridged heterocyclic systems. For example, reactions targeting the carbonyl group of the lactam can lead to the formation of various spiro heterocyclic derivatives. researchgate.net The functionalization of 3-azabicyclo[3.3.1]nonan-9-ones into sulfur and nitrogen-containing heterocycles such as thiazoles, oximes, and hydrazones has been demonstrated, showcasing the versatility of the bicyclic ketone moiety. chemijournal.com
Furthermore, radical-mediated cyclization reactions have been employed to construct complex bridged azabicyclic compounds, suggesting that the this compound scaffold could be a substrate for such transformations to access novel, polycyclic architectures. rsc.org
Development of Chemical Probes and Ligands
The rigid nature of the azabicyclo[3.3.1]nonane scaffold is highly desirable for the design of chemical probes and ligands, as it reduces the conformational flexibility of the molecule, leading to higher receptor affinity and selectivity. While research on this compound itself is limited in this area, numerous studies on closely related azabicyclo[3.3.1]nonane derivatives highlight the potential of this scaffold.
Derivatives of 2-azabicyclo[3.3.1]nonane, known as phenylmorphans, have been extensively investigated as probes for opioid receptors. acs.org Modifications at various positions of the phenylmorphan (B1201687) scaffold have led to the development of highly potent and selective ligands for the δ opioid receptor. acs.org Similarly, C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and 1-azabicyclo[3.3.1]nonan-4-ones have been synthesized and identified as novel antagonists for muscarinic receptors. nih.gov
The oxazabicyclo[3.3.1]nonane scaffold has also been utilized in the discovery of potent and orally active agonists for the GPR119 receptor, which is a target for the treatment of type 2 diabetes. nih.gov These examples underscore the utility of the bicyclic core in presenting pharmacophoric elements in a well-defined spatial orientation for effective interaction with biological targets.
| Scaffold | Target Receptor | Biological Activity |
|---|---|---|
| 2-Azabicyclo[3.3.1]nonane (Phenylmorphan) | δ Opioid Receptor | Antagonist |
| 1-Azabicyclo[3.3.1]nonane | Muscarinic Receptors (M1-M5) | Antagonist |
| Oxazabicyclo[3.3.1]nonane | GPR119 Receptor | Agonist |
Catalyst Design and Organocatalysis
The rigid bicyclic structure of the azabicyclo[3.3.1]nonane framework makes it an attractive scaffold for the development of chiral catalysts and templates in asymmetric synthesis. The defined spatial arrangement of substituents allows for effective stereochemical control in chemical reactions.
For example, enantiomerically pure 7-substituted 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-ones have been successfully employed as chiral templates and photocatalysts in intramolecular [2+2] photocycloaddition reactions, achieving good to excellent enantioselectivities. thieme-connect.de In a different application, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl (B88944) radical derived from the azabicyclo[3.3.1]nonane core, has been developed as a highly active organocatalyst for the oxidation of alcohols. acs.org
While the direct use of this compound in catalyst design has not been reported, its rigid structure and the potential for introducing chirality make it a promising candidate for the development of novel organocatalysts. The synthesis of other bicyclic systems, such as 3-oxabicyclo[3.3.1]nonan-2-ones, has been achieved through organocatalytic domino reactions, further highlighting the synergy between organocatalysis and the synthesis of bridged bicyclic molecules. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies in Chemical Space Exploration
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new drugs. These studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity.
The main principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. By making incremental changes to a lead compound and observing the corresponding changes in its biological activity, researchers can identify the key structural features (pharmacophores) responsible for its therapeutic effects and the features that may lead to undesirable side effects.
In the context of the azabicyclo[3.3.1]nonane scaffold, SAR studies have been crucial in optimizing the properties of various ligands. For instance, in the development of phenylmorphan-based opioid receptor ligands, SAR studies revealed that the nature of the N-substituent and modifications at other positions on the bicyclic ring significantly influence both the potency and selectivity for the δ opioid receptor. acs.org
Similarly, for a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives, SAR studies on their antimicrobial activity indicated that the presence of electron-withdrawing groups on the aryl rings enhanced their biological efficacy. doi.org These studies demonstrate how the rigid azabicyclo[3.3.1]nonane scaffold allows for a systematic exploration of the chemical space around it, leading to the identification of compounds with improved biological profiles.
| Scaffold | Modification | Effect on Biological Activity |
|---|---|---|
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one | Electron-withdrawing groups on aryl rings | Enhanced antimicrobial activity |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone | Fluoro substitution on phenyl ring | Increased anti-proliferative activity |
Impact of Structural Modifications on Chemical Reactivity
The chemical reactivity of the this compound scaffold is significantly influenced by its unique structural and conformational properties. The inherent strain in the bicyclic system, particularly the distortion of the bridgehead lactam from planarity, is a primary driver of its chemical behavior. Modifications to this core structure, either at the phenyl ring, the bicyclic framework, or the lactam nitrogen, can further modulate its reactivity, affecting reaction rates, yields, and the stereochemical outcome of transformations.
The non-planar nature of the amide bond in 1-azabicyclo[3.3.1]nonan-2-one systems reduces the resonance stabilization typically observed in planar amides. This is due to the poor overlap between the nitrogen lone pair and the carbonyl π-system. nih.gov Consequently, the carbonyl carbon is more electrophilic, and the nitrogen atom is more pyramidal and amine-like. This inherent structural feature leads to enhanced reactivity towards nucleophiles and in hydrolysis reactions compared to corresponding planar lactams. nih.govacs.org
Structural modifications can be broadly categorized into three areas: substitution on the C5-phenyl group, alterations to the bicyclic framework, and substitution at the lactam nitrogen (if the secondary amine precursor is used).
Substitution on the C5-Phenyl Group:
The electronic nature of substituents on the phenyl ring at the C5 position can exert a considerable influence on the reactivity of the lactam carbonyl group through inductive and resonance effects. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density at the carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack.
In related 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one systems, it has been observed that the electronic nature of the substituents on the aryl rings can influence the yields of subsequent reactions. For instance, in the formation of thiosemicarbazones, derivatives with electron-withdrawing groups on the phenyl rings have been reported to give higher yields in certain cyclization reactions (75-90%) compared to those with electron-donating groups (60-65%). chemijournal.com This suggests that EWGs enhance the electrophilicity of the carbonyl carbon, facilitating the reaction. Conversely, EDGs may decrease the reactivity of the carbonyl group. While this data is for an isomeric system, the electronic principles are transferable to the this compound scaffold.
The following table summarizes the expected impact of various substituents on the phenyl ring on the reactivity of the lactam carbonyl.
| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Carbonyl Electrophilicity | Predicted Effect on Reaction Rate with Nucleophiles |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increased | Significant Increase |
| -CN (Cyano) | Strong Electron-Withdrawing | Increased | Increase |
| -Cl (Chloro) | Inductive Electron-Withdrawing | Slightly Increased | Slight Increase |
| -H (Unsubstituted) | Neutral (Reference) | Baseline | Baseline |
| -CH₃ (Methyl) | Weak Electron-Donating | Slightly Decreased | Slight Decrease |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Decreased | Decrease |
Modifications to the Bicyclic Framework:
Alterations to the bicyclic core of this compound can have profound effects on its reactivity, primarily by changing the strain and conformation of the system. The introduction of additional substituents or unsaturation can alter the chair-boat conformation of the rings, which in turn affects the geometry of the bridgehead lactam.
For example, studies on related bicyclo[3.3.1]nonane systems have shown that the introduction of methyl groups can influence the preferred conformation. rsc.org A change in the twist angle of the amide bond would directly impact its reactivity. An increase in the pyramidalization at the nitrogen atom and a greater deviation from planarity would be expected to further increase the electrophilicity of the carbonyl carbon, making the lactam more susceptible to cleavage or addition reactions.
Research on related 5-phenylmorphans, which share the 2-azabicyclo[3.3.1]nonane core, has demonstrated that substitutions at various positions on the cyclohexane (B81311) ring can be achieved, leading to a wide array of derivatives with distinct properties. nih.govnih.gov While these studies primarily focused on biological activity, the synthetic routes developed are indicative of the chemical reactivity of the scaffold and the feasibility of introducing functional groups that could further influence reactivity.
N-Substitution:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one, and how can reaction yields be optimized?
- Answer: Synthesis typically involves multi-step procedures, including cyclization and functional group modifications. For example, analogous bicyclic compounds (e.g., 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one) are synthesized via reductive amination or alkylation, followed by purification using column chromatography . Yield optimization may involve adjusting reaction temperature, solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst loading. Synchrotron-based crystallography can validate structural integrity post-synthesis .
Q. How can researchers confirm the molecular structure of this compound?
- Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: and NMR to identify proton and carbon environments, particularly the bicyclic scaffold and phenyl substituents .
- X-ray Diffraction: Single-crystal X-ray analysis (e.g., synchrotron radiation) resolves bond angles, stereochemistry, and packing arrangements .
- Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What safety protocols should be followed when handling bicyclic azabicyclo compounds?
- Answer: Standard laboratory safety measures include:
- PPE: Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines .
Advanced Research Questions
Q. How can contradictory data on the bioactivity of bicyclic azabicyclo derivatives be resolved?
- Answer: Contradictions often arise from differences in assay conditions or impurities. To address this:
- Reproducibility Checks: Replicate studies using standardized protocols (e.g., fixed pH, temperature).
- Analytical Purity: Validate compound purity via HPLC (>98%) and quantify impurities using LC-MS .
- Mechanistic Studies: Use computational docking (e.g., molecular dynamics simulations) to correlate structural features with observed bioactivity .
Q. What experimental designs are suitable for studying the environmental fate of 5-Phenyl-1-azabicyclo derivatives?
- Physicochemical Properties: Measure log (octanol-water partition coefficient) to predict environmental mobility.
- Degradation Studies: Conduct hydrolysis/photolysis experiments under simulated sunlight (UV-Vis) or varying pH .
- Ecotoxicity: Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity at environmentally relevant concentrations .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?
- Answer: SAR studies require systematic modifications and activity profiling:
- Scaffold Modulation: Introduce substituents at the phenyl or azabicyclo positions (e.g., electron-withdrawing groups) .
- Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays or SPR (surface plasmon resonance) .
- Data Analysis: Apply multivariate statistics (e.g., PCA or QSAR models) to link structural descriptors with activity .
Q. What strategies mitigate stereochemical uncertainties in azabicyclo synthesis?
- Answer: Stereochemical control is critical for pharmacological relevance:
- Chiral Catalysts: Use asymmetric catalysis (e.g., Evans oxazaborolidines) to enforce desired stereochemistry .
- Crystallographic Validation: Resolve enantiomeric purity via X-ray crystallography or chiral HPLC .
- Dynamic NMR: Monitor ring-flipping or conformational changes to infer stereochemical stability .
Methodological Considerations
Q. How should researchers integrate theoretical frameworks into experimental design for bicyclic compounds?
- Answer: Theory guides hypothesis generation and method selection:
- Conceptual Frameworks: Link synthesis to retrosynthetic analysis or enzyme inhibition hypotheses .
- Computational Pre-screening: Use DFT (density functional theory) to predict reaction pathways or transition states .
- Risk Assessment: Apply the Precautionary Principle in environmental studies when data gaps exist .
Q. What are best practices for reconciling crystallographic data with spectroscopic results?
- Answer: Cross-validate findings using complementary techniques:
- Overlay Experiments: Compare X-ray bond lengths/angles with DFT-optimized geometries .
- Vibrational Spectroscopy: Match IR/Raman peaks to crystallographically observed functional groups .
- Dynamic Effects: Use variable-temperature NMR to account for solution-state conformational flexibility absent in crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
